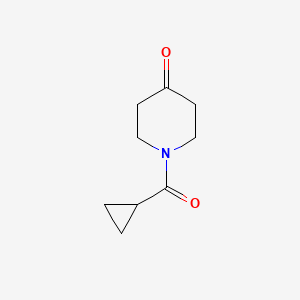
1-(Cyclopropylcarbonyl)piperidin-4-one
Cat. No. B1285367
Key on ui cas rn:
63463-43-4
M. Wt: 167.2 g/mol
InChI Key: WOWAAVPJNOLUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05468740
Procedure details


66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cycloprpanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).



[Compound]
Name
1-cycloprpanecarbonyl-4-hydroxypiperidine
Quantity
44 g
Type
reactant
Reaction Step Two



Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.CS(C)=[O:9].[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.Cl[CH:19](Cl)[CH3:20]>ClCCl>[CH:15]1([C:14]([N:13]2[CH2:11][CH2:2][C:1](=[O:5])[CH2:17][CH2:16]2)=[O:9])[CH2:20][CH2:19]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step Two
[Compound]
|
Name
|
1-cycloprpanecarbonyl-4-hydroxypiperidine
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
131 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually dropped at -67° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropped into the above solution at -67° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by returning to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant salt was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was once concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after which water was added to the concentrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying with anhydrous magnesium sulfate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Moreover, the aqueous phase was extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried similarly
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g | |
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
